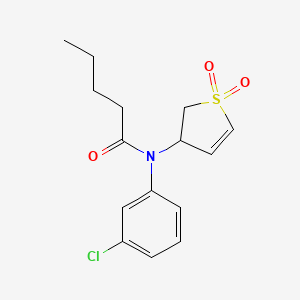
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT is a thioamide derivative that has been synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for further investigation.
Scientific Research Applications
Pharmacological Applications
One study explores the development of peripherally selective CB1 antagonists, aiming to mitigate central nervous system-related side effects associated with previous compounds. Compound 9, a potent CB1 receptor antagonist, demonstrates selectivity for peripheral receptors, indicating potential for therapeutic applications without undesirable CNS effects (A. Fulp et al., 2013).
Environmental Science and Chemistry
The investigation into the herbicidal activity of novel thiadiazolopyrimidine derivatives reveals that chiral compounds exhibit improved activities against various weeds. This suggests potential environmental applications in agriculture (L. Duan et al., 2010).
Research on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations provides insights into environmental contamination and implications for regulatory measures. The study highlights the persistence and potential toxic effects of these compounds in the environment (S. Masunaga et al., 2001).
Antifungal and Antibacterial Applications
A novel compound demonstrated significant antifungal activity against various pathogens, suggesting potential applications in combating fungal infections and in the development of antifungal agents (Xue Si, 2009).
Analytical Chemistry
A study on the electrochemical microsensor for in vivo monitoring of H2O2 in Parkinson's disease mouse brains illustrates the importance of selective and accurate quantification of biological molecules for medical diagnostics and research (Yu Luo et al., 2022).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-7-15(18)17(13-6-4-5-12(16)10-13)14-8-9-21(19,20)11-14/h4-6,8-10,14H,2-3,7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQEBRRDBJNPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)
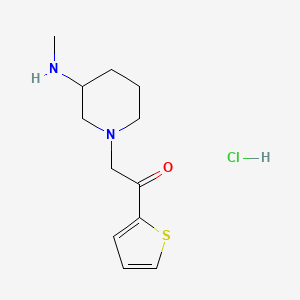
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

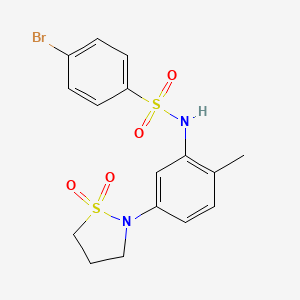
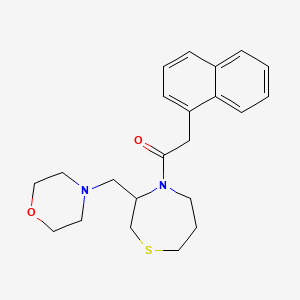
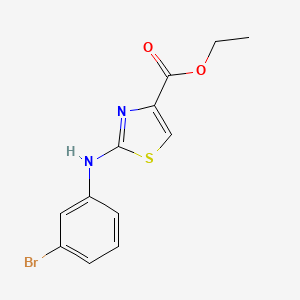
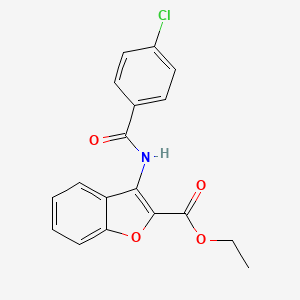
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
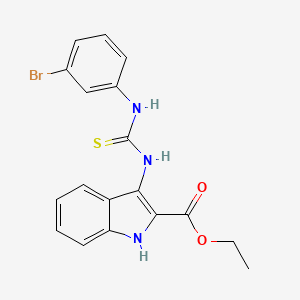
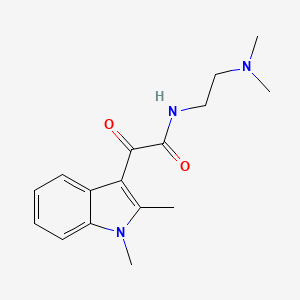
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
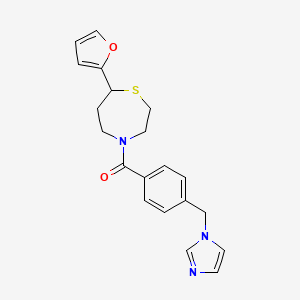
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)